Diethylaminoacetaldehyde diethyl acetal
Description
Contextual Overview and Academic Significance of Diethylaminoacetaldehyde Diethyl Acetal (B89532)
Diethylaminoacetaldehyde diethyl acetal, also known by its IUPAC name 2,2-Diethoxy-N,N-diethylethanamine, is a specialized organic compound that serves as a valuable intermediate and building block in synthetic chemistry. echemi.com Its academic and industrial significance stems from its bifunctional nature, incorporating both a protected aldehyde and a tertiary amine. This unique combination allows for selective chemical transformations, making it a useful precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. chemicalbook.com
The acetal functional group acts as a stable protecting group for the otherwise reactive aldehyde. This stability under neutral or basic conditions allows chemists to perform reactions on other parts of a molecule without affecting the aldehyde. The aldehyde can be deprotected later under acidic conditions. Acetal compounds are widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. chemimpex.comresearchgate.netgoogle.com The presence of the diethylamino group introduces a basic nitrogen atom, which can be a key feature in the final target molecule or can be used to direct synthetic steps. Aminoacetals are recognized as important intermediates for producing a variety of nitrogen-containing compounds. google.com
Structural Characteristics and Functional Group Analysis of this compound
The molecular structure of this compound, with the chemical formula C10H23NO2, consists of a central two-carbon (ethyl) backbone. echemi.com One carbon atom is part of an acetal group, bonded to two ethoxy (-OCH2CH3) groups. The adjacent carbon atom is bonded to a diethylamino group (-N(CH2CH3)2).
The key functional groups are:
Acetal: The C(OR)2 group, specifically a diethyl acetal in this case, is the defining feature. Acetals are derivatives of aldehydes or ketones and are characterized by their tetrahedral central carbon bonded to two alkoxy groups. wikipedia.org They are known for their stability in neutral and alkaline media but are readily hydrolyzed back to the parent aldehyde in the presence of aqueous acid. masterorganicchemistry.com This reactivity profile makes them excellent protecting groups for carbonyls during multi-step syntheses. masterorganicchemistry.com
Tertiary Amine: The diethylamino group is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. This functional group imparts basic properties to the molecule and can act as a nucleophile. The presence of the amine group is crucial for building nitrogen-containing heterocyclic systems and other complex molecular architectures.
The combination of these two functional groups within a single, relatively simple molecule provides a versatile platform for organic synthesis.
Historical Development and Evolution of Research Applications of this compound
The study of acetals has a long history in organic chemistry, dating back to the 19th century with the isolation of chloral hydrate in 1832, an early example of a related geminal diol structure. masterorganicchemistry.com The deliberate synthesis and use of acetals as protective groups became a cornerstone of synthetic strategy following the work of chemists like Emil Fischer, who utilized such techniques in his pioneering research on carbohydrates. masterorganicchemistry.com
Initially, research focused on simple acetals derived from common aldehydes and alcohols. researchgate.netprepchem.com Over time, the scope of acetal chemistry expanded significantly, driven by the demands of the pharmaceutical, fragrance, and materials industries for more sophisticated synthetic intermediates. researchgate.netnbinno.com This led to the development of bifunctional and more complex acetals.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3616-57-7 |
| Molecular Formula | C10H23NO2 |
| Molecular Weight | 189.30 g/mol |
| EC Number | 222-801-6 |
| Common Synonyms | 2,2-Diethoxy-N,N-diethylethanamine; (2,2-Diethoxyethyl)diethylamine |
Data sourced from multiple chemical suppliers. echemi.comchemsavers.com
Mentioned Compounds
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C10H23NO2 |
| Acetaldehyde (B116499) | C2H4O |
| Chloral hydrate | C2H3Cl3O2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-diethoxy-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-5-11(6-2)9-10(12-7-3)13-8-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFUIXOBWCFVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871036 | |
| Record name | 2,2-Diethoxyethyl(diethyl)amine | |
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Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3616-57-7 | |
| Record name | 2,2-Diethoxy-N,N-diethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-57-7 | |
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| Record name | (2,2-Diethoxyethyl)diethylamine | |
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| Record name | 3616-57-7 | |
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| Record name | 2,2-Diethoxyethyl(diethyl)amine | |
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| Record name | 2,2-diethoxyethyl(diethyl)amine | |
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| Record name | (2,2-DIETHOXYETHYL)DIETHYLAMINE | |
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Synthetic Methodologies and Chemical Transformations of Diethylaminoacetaldehyde Diethyl Acetal
Established Synthetic Routes for Diethylaminoacetaldehyde Diethyl Acetal (B89532)
The production of diethylaminoacetaldehyde diethyl acetal relies on well-documented chemical reactions. The primary pathways involve the initial synthesis of an acetal from acetaldehyde (B116499) and ethanol (B145695), which then serves as a substrate for subsequent amination.
Acetaldehyde + 2 Ethanol ↔ Acetaldehyde Diethyl Acetal + Water nih.gov
This equilibrium is driven towards the product side by removing the water formed during the reaction. google.com
The acetalization of acetaldehyde with ethanol is effectively catalyzed by acid catalysts. google.com Both homogeneous and heterogeneous acid catalysts are employed. Common homogeneous catalysts include mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as p-toluenesulfonic acid. acs.orggoogle.com Solid acid catalysts, such as acidic resins (e.g., Amberlyst 18), are also utilized, offering advantages in terms of catalyst separation and reuse. researchgate.net
The reaction is typically carried out in the presence of an entrainer, a water-insoluble solvent with a boiling point between 25°C and 75°C. google.comgoogle.com The entrainer forms an azeotrope with the water produced, facilitating its removal by distillation and shifting the reaction equilibrium towards the formation of the acetal. google.com Suitable entrainers include hydrocarbons like pentane (B18724) and hexane, as well as chlorinated hydrocarbons and ethers. google.comgoogle.com The reaction temperature is generally maintained at the boiling point of the entrainer, often in the range of 40°C to 70°C. google.comgoogle.com The molar ratio of ethanol to acetaldehyde is typically in excess, ranging from 2:1 to 20:1, to favor the formation of the diethyl acetal. google.com
| Catalyst Type | Examples | Key Reaction Conditions |
|---|---|---|
| Homogeneous Acid Catalysts | Hydrochloric acid, Sulfuric acid, p-Toluenesulfonic acid | Reaction temperature at the boiling point of the entrainer (40-70°C) |
| Heterogeneous Acid Catalysts | Acidic resins (e.g., Amberlyst 18) | Excess ethanol (molar ratio 2:1 to 20:1) |
Following the acid-catalyzed reaction, the acidic catalyst must be neutralized to prevent the reverse reaction (hydrolysis) during purification. This is particularly crucial for homogeneous catalysts. The neutralization is typically achieved by washing the reaction mixture with an alkaline solution, such as sodium carbonate solution. orgsyn.org
Dehydration is a critical aspect of the synthesis, managed during the reaction by azeotropic distillation with an entrainer. google.comgoogle.com The water formed is continuously removed from the reaction vessel, often using a Dean-Stark apparatus or a similar setup, which separates the water from the immiscible entrainer, with the entrainer being returned to the reactor. google.com
The crude product, acetaldehyde diethyl acetal, is purified by fractional distillation. google.com Since acetaldehyde diethyl acetal can form an azeotrope with ethanol, careful distillation is required to obtain the pure product. google.comgoogle.com The purification process involves separating the product from the entrainer, any unreacted starting materials, and byproducts. The final product is a colorless liquid.
The introduction of the diethylamino group is accomplished through the reaction of a halogenoacetaldehyde diethyl acetal with an amine. This nucleophilic substitution reaction is a foundational method for preparing aminoacetaldehyde dialkyl acetals. The halogen atom, typically chlorine or bromine, on the acetal is displaced by the amine.
The general method involves reacting a halogenoacetaldehyde dialkyl acetal, such as chloroacetaldehyde (B151913) diethyl acetal or bromoacetaldehyde (B98955) diethyl acetal, with ammonia (B1221849) or a primary/secondary alkylamine like diethylamine (B46881). google.com The reaction is typically conducted in an aqueous medium in the presence of an alkali metal hydroxide (B78521) or an alkaline earth metal hydroxide, such as sodium hydroxide. google.com The hydroxide serves to neutralize the hydrogen halide formed during the reaction.
The reaction is generally carried out at elevated temperatures, ranging from 80°C to 150°C, and under increased pressure, typically between 3 to 20 kg/cm ². google.com An excess of the aminating agent is often used to drive the reaction to completion. After the reaction, the resulting mixture is distilled to isolate the desired aminoacetaldehyde dialkyl acetal. google.com
| Reactant | Amine | Reaction Conditions |
|---|---|---|
| Chloroacetaldehyde diethyl acetal | Diethylamine | 80-150°C, 3-20 kg/cm² pressure, in the presence of an alkali metal hydroxide |
| Bromoacetaldehyde diethyl acetal | Diethylamine | 80-150°C, 3-20 kg/cm² pressure, in the presence of an alkali metal hydroxide |
Reaction of Halogenoacetaldehyde Dialkyl Acetals with Amines
Role of Alkali and Alkaline Earth Metal Hydroxides in Reaction Systems
In the context of acetal synthesis, alkali and alkaline earth metal hydroxides are generally not used as primary catalysts for the reaction. The formation of acetals from aldehydes and alcohols is an acid-catalyzed process. libretexts.orglibretexts.org The primary role of hydroxides, such as sodium hydroxide or potassium hydroxide, is typically observed during the work-up phase of the reaction. After the acid-catalyzed formation of the acetal, a basic solution is often used to neutralize the acid catalyst, halting the reaction and preventing the reversible hydrolysis of the acetal product back to the starting materials. ncert.nic.in This neutralization step is crucial for isolating the final product in high purity.
Optimization of Reaction Parameters (Temperature, Pressure, Time, Molar Ratios)
The efficiency and yield of this compound synthesis are highly dependent on the careful control of several reaction parameters. The synthesis of the related compound, acetaldehyde diethyl acetal, provides insight into optimal conditions. Kinetic studies have been performed in temperature ranges of 289–299K (16–26°C) at a pressure of 0.6 MPa. researchgate.net Industrial processes often operate at the boiling point of an entrainer solvent, which typically falls within a temperature range of 25°C to 75°C. google.comgoogle.com The molar ratio of reactants is another critical factor, with a preferred excess of the alcohol component. For the reaction of acetaldehyde with ethanol, molar ratios of acetaldehyde to ethanol typically range from 1:2 to 1:20. google.com Reaction time is influenced by these parameters and is monitored to achieve maximum conversion while minimizing side reactions.
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Temperature | 25°C to 75°C | google.comgoogle.com |
| Pressure | 0.6 MPa | researchgate.net |
| Molar Ratio (Acetaldehyde:Ethanol) | 1:2 to 1:20 | google.com |
Synthesis from Acetaldehyde and Diethylamine under Acidic Conditions
A primary and common method for the synthesis of this compound involves the reaction of acetaldehyde with diethylamine and ethanol under acidic conditions. The reaction proceeds via the formation of a hemiacetal intermediate from acetaldehyde and ethanol, catalyzed by an acid. libretexts.org The acid catalyst protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. libretexts.org Subsequently, the diethylamine reacts to form the final amino acetal product. This acid-catalyzed pathway is a fundamental approach to constructing the target molecule.
Advanced Synthetic Strategies and Process Optimization for this compound
Application of Entrainer Solvents for Equilibrium Shift in Acetalization
Acetalization is a reversible equilibrium reaction that produces water as a byproduct. google.com To drive the reaction toward the product side and achieve high yields, the water must be continuously removed. This is particularly challenging in the synthesis involving the low-boiling acetaldehyde (boiling point: 20.2°C), as conventional distillation methods would also remove the reactant. google.com
An effective industrial strategy is the use of an entrainer solvent. google.comgoogle.com The entrainer forms an azeotrope with water, allowing for its removal by distillation while the higher-boiling acetal product remains in the reactor. The entrainer should be water-insoluble and have a boiling point higher than acetaldehyde but lower than ethanol. google.com This technique effectively shifts the reaction equilibrium to favor the formation of the acetal. google.com
| Entrainer Solvent | Boiling Point (°C) | Reference |
|---|---|---|
| Pentane | ~36 | google.comgoogle.com |
| Methylene Chloride | ~40 | google.comgoogle.com |
| Diethyl Ether | ~35 | google.comgoogle.com |
| Hexane | ~69 | google.comgoogle.com |
Catalytic Approaches for Enhanced Synthesis Efficiency (e.g., solid acid catalysts)
Traditional acetal synthesis often employs liquid acid catalysts like sulfuric acid or hydrochloric acid. researchgate.net However, these catalysts present challenges related to corrosion, separation from the product, and waste disposal. globethesis.com Modern synthetic strategies increasingly favor the use of solid acid catalysts, which offer significant advantages in terms of handling, catalyst recovery, and reusability. globethesis.com
Examples of solid acid catalysts effective for acetalization include:
Ion-exchange resins like Amberlyst-15. researchgate.netnacatsoc.org
Natural clays such as Algerian natural kaolin, which can act as a cost-effective and eco-friendly heterogeneous catalyst. researchgate.net
Mesoporous materials like Al-SBA-15, which provide a high surface area for the reaction. researchgate.net
Composite catalysts that incorporate both Brønsted and Lewis acid sites to enhance catalytic activity. tubitak.gov.tr
These solid catalysts facilitate easier product purification and can often be recycled multiple times without significant loss of activity, making the process more efficient and economical. globethesis.comtubitak.gov.tr
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of acetals to create more environmentally benign processes. ymerdigital.com A key aspect is the replacement of hazardous liquid acids with recyclable solid acid catalysts, which minimizes waste and corrosion issues. globethesis.com
The use of solvent-free reaction conditions, where possible, is another green approach that reduces the use of auxiliary substances. researchgate.net Furthermore, research into novel catalytic systems, such as photo-organocatalysis using catalysts like thioxanthenone with simple light sources, offers a mild and efficient alternative for acetalization. rsc.org These methods align with green chemistry goals by improving energy efficiency, utilizing renewable resources (light), and reducing the generation of hazardous waste. The development of bio-based polymers from non-cyclic acetal units also points to a future of more sustainable chemical products derived from these synthetic principles. rsc.org
Mechanistic Studies of Acetal Formation and Hydrolysis Relevant to this compound
The formation and hydrolysis of acetals, such as this compound, are fundamental reactions in organic chemistry, typically proceeding via acid catalysis. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic strategies.
Acid-Catalyzed Acetalization Mechanisms.organicchemistrytutor.comresearchgate.netosti.gov
The formation of an acetal from an aldehyde or ketone with an alcohol is a reversible process that requires an acid catalyst. organicchemistrytutor.com The catalyst is necessary because alcohols are generally weak nucleophiles. libretexts.orglibretexts.org The acid protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgnumberanalytics.com
The initial step in acid-catalyzed acetal formation is the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. libretexts.orgnumberanalytics.com This protonation enhances the electrophilic character of the carbonyl carbon, facilitating the subsequent nucleophilic attack. libretexts.org An alcohol molecule, acting as a nucleophile, then attacks the electrophilic carbonyl carbon. libretexts.orgnumberanalytics.com This is followed by a deprotonation step, typically by another alcohol molecule or the conjugate base of the acid catalyst, to yield a hemiacetal. libretexts.orgkhanacademy.org
The general pathway can be summarized as follows:
Protonation: The carbonyl oxygen is protonated by an acid (H+). libretexts.org
Nucleophilic Attack: An alcohol molecule attacks the carbonyl carbon. numberanalytics.com
Deprotonation: A proton is removed from the attacking oxygen, forming a neutral hemiacetal. libretexts.org
The hemiacetal formed in the initial stages of the reaction is typically an unstable intermediate. organicchemistrytutor.com In the presence of acid, the hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). libretexts.orgwikipedia.org The departure of the water molecule is assisted by the lone pair of electrons on the adjacent ether oxygen, which forms a double bond with the carbon, resulting in the formation of a resonance-stabilized cation known as an oxycarbenium ion (or oxonium ion). researchgate.netlibretexts.orgpressbooks.pub This oxycarbenium ion is a key reactive intermediate in the acetalization process. libretexts.org
A second molecule of alcohol then acts as a nucleophile and attacks the electrophilic carbon of the oxycarbenium ion. libretexts.orgnumberanalytics.com Subsequent deprotonation of the resulting intermediate by a base (such as water or another alcohol molecule) yields the final acetal product and regenerates the acid catalyst. libretexts.org The formation of the oxycarbenium ion is often the rate-determining step in this process. researchgate.net
Acetal Hydrolysis Mechanisms Under Acidic Conditions.organicchemistrytutor.comresearchgate.netosti.gov
The hydrolysis of acetals to regenerate the corresponding aldehyde or ketone and alcohol is the reverse of acetal formation and is also catalyzed by acid. organicchemistrytutor.comorgoreview.com This reaction is an equilibrium process, and the direction can be controlled by the reaction conditions. The presence of a large excess of water drives the equilibrium towards the hydrolysis products. organicchemistrytutor.comlibretexts.org
The mechanism for acid-catalyzed hydrolysis mirrors the reverse of the acetal formation pathway:
Protonation: One of the ether oxygens of the acetal is protonated by an acid. orgoreview.com
Cleavage: The protonated acetal cleaves to form an alcohol and a resonance-stabilized oxycarbenium ion. researchgate.netorgoreview.com This step is generally considered the rate-determining step of the hydrolysis reaction. researchgate.net
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the oxycarbenium ion. orgoreview.com
Deprotonation: A proton is lost from the attacking water molecule to form a hemiacetal. orgoreview.com
Protonation and Elimination: The ether oxygen of the hemiacetal is protonated, followed by the elimination of a second molecule of alcohol to form a protonated aldehyde or ketone. orgoreview.com
Deprotonation: Finally, deprotonation yields the neutral aldehyde or ketone. orgoreview.com
Several factors can influence the rate of acetal hydrolysis under acidic conditions. The stability of the intermediate oxycarbenium ion is a key determinant; structural features that stabilize this cation will accelerate the hydrolysis rate. researchgate.netnih.gov
Key Factors Affecting Hydrolysis Rates:
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases with decreasing pH (increasing acidity) | The reaction is acid-catalyzed; higher concentrations of H+ accelerate the initial protonation step. researchgate.netresearchgate.net |
| Electronic Effects | Electron-donating groups near the acetal carbon increase the rate. | Electron-donating groups stabilize the positively charged oxycarbenium ion intermediate. researchgate.netnih.gov |
| Steric Effects | Increased steric hindrance around the acetal carbon can either increase or decrease the rate depending on the specific structure and relief of strain in the transition state. | Torsional strain between substituents can be relieved in the transition state, accelerating hydrolysis. researchgate.net |
| Solvent Polarity | Generally increases with increasing solvent polarity. | Polar solvents can better solvate and stabilize the charged intermediates and transition states. |
Role of Catalysts in Acetalization and Deacetalization Processes.libretexts.orgyoutube.com
Acid catalysts are essential for both the formation and hydrolysis of acetals. libretexts.org A variety of catalysts can be employed, ranging from simple mineral acids to solid acid catalysts.
Commonly Used Catalysts:
Brønsted Acids: These are proton donors and are the most common type of catalyst for these reactions. Examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). numberanalytics.comyoutube.com
Lewis Acids: These are electron-pair acceptors and can also catalyze acetal formation and hydrolysis. Examples include boron trifluoride (BF₃) and various metal triflates. acs.orgmdpi.com
Solid Acid Catalysts: Heterogeneous catalysts such as acidic resins (e.g., Amberlyst) and zeolites offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. researchgate.netepa.gov
The choice of catalyst can influence the reaction rate and selectivity. For instance, solid acid catalysts can provide a high concentration of acid sites, leading to enhanced reaction rates. researchgate.net In some cases, specific catalysts can offer milder reaction conditions, which is beneficial for substrates with sensitive functional groups. mdpi.comorganic-chemistry.org The catalyst's role is to facilitate the proton transfer steps that are crucial for the formation and cleavage of the key intermediates, namely the hemiacetal and the oxycarbenium ion. youtube.commdpi.com
Chemical Reactivity and Transformational Pathways of Diethylaminoacetaldehyde Diethyl Acetal
Fundamental Reaction Types of Diethylaminoacetaldehyde Diethyl Acetal (B89532)
The reactivity of Diethylaminoacetaldehyde diethyl acetal can be categorized into several fundamental types, including oxidation, reduction, and substitution reactions. These transformations target the molecule's core functional groups: the tertiary amine and the acetal.
Oxidation Reactions and Derived Products (Aldehydes, Carboxylic Acids)
The oxidation of this compound can proceed at two distinct locations: the tertiary amine and the acetal carbon, typically after hydrolysis.
The tertiary amine can be oxidized to form an amine oxide. Reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids are commonly used for this transformation. libretexts.org The oxidation of the nitrogen center is a key reaction for tertiary amines.
The acetal group itself is generally resistant to oxidation. jove.com However, it can be hydrolyzed under aqueous acidic conditions to reveal the parent aldehyde, diethylaminoacetaldehyde. orgoreview.commasterorganicchemistry.com This aldehyde is then susceptible to oxidation by various oxidizing agents to yield the corresponding carboxylic acid, diethylaminoacetic acid.
Table 1: Oxidation Reactions and Products
| Starting Functional Group | Reagent/Condition | Product Functional Group |
| Tertiary Amine | H₂O₂ or RCOOOH | Amine Oxide |
| Acetal (via hydrolysis) | 1. H₃O⁺ 2. Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |
Reduction Reactions and Derived Products (Primary, Secondary Amines)
The functional groups within this compound—a tertiary amine and an acetal—are already in a relatively reduced state. The acetal group is stable to most reducing agents, including those commonly used for carbonyl reduction such as sodium borohydride (B1222165) and lithium aluminum hydride. jove.com
However, the C-O bonds of acetals can be cleaved under specific reductive conditions. For instance, treatment with a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid can reduce the acetal to an ether. chem-station.com This type of reaction is a method for ether synthesis.
It is important to note that direct reduction of the diethylamino group to a primary or secondary amine is not a typical transformation under standard reducing conditions. The dominant decomposition pathway for diethylamine (B46881) under pyrolysis and oxidation conditions involves hydrogen abstraction followed by β-scission, rather than direct reduction of the nitrogen center. ugent.be
Table 2: Reduction Reactions and Products
| Starting Functional Group | Reagent/Condition | Product Functional Group |
| Acetal | Et₃SiH / Lewis Acid (e.g., BF₃) | Ether |
Substitution Reactions Involving the Acetal Moiety
The primary substitution reaction involving the acetal moiety is its hydrolysis, which is the reverse of acetal formation. This reaction occurs under acidic conditions, where the acetal is cleaved to regenerate the original aldehyde and two equivalents of the alcohol (ethanol in this case). pearson.commasterorganicchemistry.com This deprotection is a fundamental transformation in organic synthesis, allowing the aldehyde to participate in subsequent reactions. masterorganicchemistry.comyoutube.com
Acetals are stable in the presence of bases, nucleophiles, and reducing agents, which makes them excellent protecting groups for carbonyl compounds. jove.com This stability allows for chemical modifications on other parts of the molecule without affecting the protected aldehyde.
Table 3: Acetal Substitution (Hydrolysis)
| Reagent/Condition | Products |
| Aqueous Acid (H₃O⁺) | Diethylaminoacetaldehyde + 2 Ethanol (B145695) |
Advanced Organic Transformations Utilizing this compound as a Synthetic Intermediate
The bifunctional nature of this compound makes it a valuable building block in more complex organic syntheses. The protected aldehyde allows the amino group to be manipulated or used in reactions without interference from a highly reactive aldehyde.
Role in the Synthesis of Complex Organic Molecules
As a synthetic intermediate, the compound offers a masked aldehyde functionality. The acetal group can be carried through multiple synthetic steps under basic, neutral, or reductive conditions and then deprotected at a later stage to reveal the aldehyde for further transformations, such as aldol (B89426) reactions, Wittig reactions, or reductive aminations.
Aminoacetaldehyde acetals are recognized as important intermediates in the synthesis of pharmaceuticals. For instance, aminoacetaldehyde dimethyl acetal is a key intermediate in the synthesis of Praziquantel, an anthelmintic drug. derpharmachemica.com Analogously, this compound can serve as a precursor for various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical agents. The presence of the diethylamino group provides a nucleophilic center that can participate in cyclization reactions after the aldehyde is unmasked or while it remains protected.
The general class of acetaldehyde (B116499) acetal compounds has been identified as useful intermediates in the synthesis of substituted 1,3-oxathiolanes and 1,3-dioxolanes, which can be components of antiviral compounds. google.com Specifically, functionalized acetals like bromoacetaldehyde (B98955) diethyl acetal are starting materials for advanced chiral intermediates used in the synthesis of drugs such as the antidepressant (-)-paroxetine. researchgate.net This highlights the potential of substituted acetaldehyde diethyl acetals, including the diethylamino derivative, as versatile precursors in medicinal chemistry.
Building Block for Agrochemical Intermediates
While direct synthesis of commercial agrochemicals using this compound is not extensively documented in readily available literature, its precursor, bromoacetaldehyde diethyl acetal, is a known intermediate in the production of pesticides and other fine chemicals. mdpi.com The synthesis of aminoacetals is often achieved by reacting a haloacetaldehyde dialkyl acetal with an appropriate amine. This relationship highlights the potential of aminoacetals as a class of compounds in the agrochemical sector. The dual functionality of the amino group and the protected aldehyde allows for sequential reactions, making them suitable for constructing the complex molecular architectures often found in modern fungicides and insecticides. mdpi.comnih.govnih.gov
The general strategy involves using the amine moiety for forming amide or other nitrogen-containing linkages, a common feature in many pesticide structures, while the acetal group protects a reactive aldehyde functionality that can be revealed later in the synthesis for further modification. google.com
Application in Dye and Polymer Production
The application of this compound in dye and polymer production is primarily theoretical, based on the reactivity of its functional groups. The tertiary amine can act as a reaction site, while the acetal can be hydrolyzed to reveal an aldehyde. Acetal-containing monomers, in general, are used to form polymers through various methods like solution, emulsion, or suspension polymerization. ekb.eg
These polymers, containing "blocked aldehyde groups," can be crosslinked through catalysis or by reacting with other functional groups like hydroxyl or amine groups. ekb.eg Furthermore, the aldehyde can be unmasked and reacted with monomeric dye intermediates to form polymeric dyes. ekb.eg Azo dyes, which constitute a major class of synthetic colorants, are synthesized through the diazotization of a primary aromatic amine, followed by coupling with a suitable partner. nih.gov While the diethylamino group in the target molecule is aliphatic, the fundamental principles of using amine functionality are central to the synthesis of various dye classes. tarjomeplus.comsciencepublishinggroup.com
Synthesis of Aminoacetal Derivatives and Analogs
This compound belongs to a broader class of aminoacetaldehyde dialkyl acetals. The synthesis of these compounds and their analogs typically involves the reaction of a corresponding halogenoacetaldehyde dialkyl acetal with ammonia (B1221849) or an appropriate alkylamine. This reaction is generally conducted at elevated temperatures and pressures in an aqueous medium containing an alkali or alkaline earth metal hydroxide (B78521).
This synthetic route allows for the creation of a wide array of derivatives by varying both the amine and the alcohol used for the acetal. A selection of these derivatives is presented in the table below.
| Amine Component | Acetal Component | Resulting Aminoacetal Derivative/Analog |
| Ammonia | Dimethyl Acetal | Aminoacetaldehyde dimethyl acetal |
| Ammonia | Diethyl Acetal | Aminoacetaldehyde diethyl acetal |
| Methylamine | Dimethyl Acetal | Methylaminoacetaldehyde dimethyl acetal |
| Methylamine | Diethyl Acetal | Methylaminoacetaldehyde diethyl acetal |
| Dimethylamine | Dimethyl Acetal | N,N-Dimethylaminoacetaldehyde dimethyl acetal |
| Dimethylamine | Diethyl Acetal | N,N-Dimethylaminoacetaldehyde diethyl acetal |
| Ethylamine | Diethyl Acetal | Ethylaminoacetaldehyde diethyl acetal |
| Diethylamine | Dimethyl Acetal | N,N-Diethylaminoacetaldehyde dimethyl acetal |
Strategic Application of the Acetal Functional Group in Multistep Synthesis
In multistep organic synthesis, it is often necessary to protect certain functional groups from undesired reactions while transformations are carried out elsewhere in the molecule. The acetal functional group is a widely used protecting group for aldehydes and ketones due to its specific reactivity profile. youtube.com
Acetals are strategically employed because they are stable under basic and nucleophilic conditions, which are common in many synthetic transformations such as Grignard reactions, reductions with metal hydrides, or organometallic additions. youtube.combritannica.com This stability allows chemists to perform reactions on other parts of a molecule, like an ester or a halide, without affecting the masked carbonyl group.
The key criteria for an effective protecting group, which the acetal fulfills, are:
Ease of formation: Acetals are typically formed by reacting the aldehyde or ketone with an alcohol under acidic catalysis.
Stability: They are robust and unreactive to a wide range of reagents that would otherwise react with the original carbonyl group.
Ease of removal: The original aldehyde or ketone can be readily regenerated by simple acid-catalyzed hydrolysis, a process known as deprotection.
In the context of this compound, the diethyl acetal group serves to protect the highly reactive acetaldehyde moiety. This allows the diethylamino group to be manipulated or used as a synthetic handle without interference from the aldehyde. Once the desired transformations involving the amine are complete, the aldehyde can be deprotected and utilized in subsequent reaction steps, such as condensations, oxidations, or reductions.
Functionalization and Derivatization Studies of this compound
Functionalization and derivatization studies of this compound explore the reactivity of its constituent groups. The gas-phase elimination kinetics of the compound have been studied, revealing that it undergoes homogeneous, unimolecular elimination at elevated temperatures (320-380°C), following a first-order rate law. tarjomeplus.com
While specific derivatization studies starting from this compound are not widely reported, the reactivity of closely related analogs provides insight into its potential transformations. For instance, the dimethyl analog, Dimethylaminoacetaldehyde diethyl acetal, is utilized in the preparation of biindoles through a copper-mediated regioselective dehydrogenative homocoupling reaction. This suggests that the amine functionality in this compound could similarly be used as a directing group or reactant in transition-metal-catalyzed cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds.
The compound's structure, combining a nucleophilic amine and a latent electrophilic aldehyde, makes it a candidate for synthesizing heterocyclic compounds or other complex molecules where both functionalities can be sequentially or concertedly involved in ring-forming reactions.
Applications of Diethylaminoacetaldehyde Diethyl Acetal in Specialized Research Domains
Medicinal Chemistry and Drug Discovery Research
In the quest for novel therapeutics, Diethylaminoacetaldehyde diethyl acetal (B89532) serves as a key intermediate and starting material in the synthesis of various pharmacologically active compounds.
Precursor in the Synthesis of Central Nervous System (CNS)-Targeting Drugs
While direct synthesis pathways for Central Nervous System (CNS) drugs originating from Diethylaminoacetaldehyde diethyl acetal are not extensively documented in publicly available literature, its structural analogs, such as bromoacetaldehyde (B98955) diethyl acetal, are utilized as intermediates in the creation of a variety of pharmaceuticals, including anticancer drugs and other agents that may have CNS activity. researchgate.netnih.gov The aminoacetal moiety is a versatile synthon that can be incorporated into heterocyclic structures, which are common scaffolds in CNS-active compounds. The diethylamino group, in particular, can influence the pharmacokinetic properties of a drug molecule, such as its ability to cross the blood-brain barrier.
Intermediate in the Development of Active Pharmaceutical Ingredients (APIs)
Aminoacetaldehyde dialkyl acetals are recognized as valuable intermediates in the synthesis of medicinals and agricultural chemicals. google.com The acetal group serves as a protecting group for the aldehyde functionality, allowing for chemical modifications at other parts of the molecule without affecting the aldehyde. Subsequently, the acetal can be deprotected to reveal the reactive aldehyde for further synthetic transformations. This strategy is crucial in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). For instance, related acetaldehyde (B116499) acetal compounds are useful intermediates in the synthesis of substituted 1,3-oxathiolanes and 1,3-dioxolanes, which have shown antiviral activity. google.com
| Intermediate | API Class | Therapeutic Area |
| Bromoacetaldehyde diethyl acetal | Antiviral Nucleoside Analogs | Infectious Diseases |
| Aminoacetaldehyde dialkyl acetals | Various | Pharmaceuticals, Agrochemicals |
Biochemical and Enzymatic Research Applications
The chemical properties of this compound also lend themselves to applications in biochemical and enzymatic research, where it can be used to probe biological systems and develop new analytical tools.
Use in the Study of Enzyme Mechanisms
While direct studies employing this compound to investigate enzyme mechanisms are not prominent in the literature, the reactivity of the parent aldehyde, aminoacetaldehyde, is of biochemical interest. Enzymes that metabolize aldehydes are a significant area of study. researchgate.net Acetaldehyde itself is a substrate for various enzymes, and its enzymatic reactions are well-characterized. nih.govnih.gov Protected forms of aminoaldehydes, like this compound, could potentially be used as masked substrates in enzymatic assays. Upon enzymatic or chemical deprotection in situ, the released aminoacetaldehyde could then interact with the target enzyme, allowing for the study of its mechanism of action under controlled conditions.
Research on Molecular Target Interactions (Enzymes, Receptors)
Currently, publicly accessible research literature providing specific details on the direct interactions of this compound with molecular targets such as enzymes and receptors is limited. While its role as a synthetic intermediate suggests that its derivatives are designed to interact with biological targets, dedicated studies on the parent compound's specific binding affinities or enzymatic inhibition properties are not extensively documented in available scientific databases.
One historical report from a government-sponsored project on the development of insect repellents lists this compound as one of the compounds synthesized for evaluation. dtic.mil However, the available documentation does not provide further details on its mechanism of action or specific interactions with insect receptors or enzymes.
The broader class of molecules to which this compound belongs, aminoacetaldehyde dialkyl acetals, are utilized in the synthesis of a variety of biologically active molecules. google.com For instance, they are involved in the novel synthesis of 2-(N-substituted)-4-phenylquinolines through reactions with 2-(1-alkoxyethylideneamino)benzophenones. researchgate.net Such complex heterocyclic structures are often investigated for their potential pharmacological activities, which are predicated on their ability to interact with specific enzymes or receptors. The ultimate biological activity of the final synthesized compounds, rather than the intermediate acetal itself, is typically the focus of such research.
Agrochemical Research Applications
Intermediate in the Synthesis of Pesticides and Herbicides
This compound is a member of the aminoacetaldehyde dialkyl acetal family of chemical compounds. google.com This class of molecules has been identified as useful intermediates in the synthesis of agricultural chemicals. google.com Patent literature explicitly describes a process for preparing aminoacetaldehyde dialkyl acetals, noting their utility as precursors for agrochemicals. google.com
The synthesis process involves the reaction of a halogenoacetaldehyde dialkyl acetal with an alkylamine, such as diethylamine (B46881), to produce the corresponding aminoacetal. google.com This positions this compound as a valuable building block for creating more complex molecules with potential pesticidal or herbicidal properties. While the patent literature establishes this role, specific examples of commercial pesticides or herbicides synthesized directly from this compound are not detailed in the readily available scientific literature.
Contributions to Crop Protection and Yield Enhancement Methodologies
The primary contribution of this compound to crop protection and yield enhancement is through its role as a synthetic intermediate. By providing a stable and reactive molecular scaffold, it enables the development of novel active ingredients for agrochemical formulations. The development of new pesticides and herbicides is crucial for managing crop pests and weeds, which are significant factors in agricultural productivity and yield.
The availability of versatile intermediates like this compound allows for the structural modification and optimization of potential agrochemicals. Researchers can utilize the functional groups within the molecule to build larger, more complex structures with desired biological activities and improved safety profiles. While direct research on the compound's application in field studies for crop protection is not available, its importance lies in the foundational stages of discovery and development of new crop protection solutions.
Materials Science and Polymer Chemistry Research
Role in the Production of Specialty Dyes and Polymers
Aminoacetaldehyde dialkyl acetals, including this compound, are recognized for their utility as intermediates in the synthesis of modifiers for high molecular weight compounds. google.com This suggests a role in the development of specialty polymers where specific modifications are required to achieve desired properties.
In the realm of dye chemistry, the synthesis of pyrazine (B50134) derivatives, which can have applications as colorants, can be accomplished using aminoacetaldehyde dialkyl acetals as precursors. thieme-connect.de Although direct examples of commercial dyes synthesized from this compound are not prominent in the literature, its chemical structure makes it a plausible candidate for incorporation into larger chromophoric systems.
Application in Starch Modification and Related Material Science
Patent documentation has identified aminoacetaldehyde dialkyl acetals as useful intermediates for creating modifiers for high molecular weight compounds, with starch being explicitly mentioned. google.com Starch modification is a significant area of materials science, aimed at altering the physical and chemical properties of native starch to enhance its functionality for various industrial applications, including in the food, paper, and textile industries.
The introduction of amino and aldehyde functionalities, which can be derived from this compound, can impart new properties to the starch polymer. These modifications can influence characteristics such as solubility, viscosity, thermal stability, and the ability to bind to other molecules. While the overarching application is documented, detailed research studies on the specific reaction mechanisms and the resulting properties of starch modified with this compound are not extensively covered in the available literature.
Fine Chemicals and Specialty Organic Synthesis
The structural features of this compound, which combines a protected aldehyde function with a tertiary amine, position it as a molecule of significant interest in the synthesis of fine chemicals and specialty organic compounds. Its utility stems from the latent reactivity of the acetal group and the inherent properties of the diethylamino moiety.
Versatility as a Building Block for Diverse Chemical Structures
In organic synthesis, acetals are widely recognized as valuable building blocks and protecting groups for aldehydes. chemimpex.commerckmillipore.com The acetal group is stable under neutral and basic conditions, allowing for chemical modifications on other parts of a molecule without affecting the aldehyde. The aldehyde can then be regenerated under acidic conditions when needed. This stability makes acetals crucial intermediates in multi-step syntheses. semanticscholar.org
Substituted acetals, in particular, serve as versatile C2 synthons (two-carbon building blocks) for constructing more complex molecular frameworks. For instance, compounds like nitroacetaldehyde diethyl acetal and bromoacetaldehyde diethyl acetal are employed in the synthesis of a variety of structures, including amino sugars and key intermediates for pharmaceuticals like (+)‐Paroxetine. orgsyn.orgresearchgate.net The specific substituent on the acetal dictates its application in carbon-carbon bond-forming reactions such as nitroaldol additions, Michael reactions, and alkylations. orgsyn.orgresearchgate.net
This compound introduces a nucleophilic tertiary amine group, making it a valuable precursor for synthesizing nitrogen-containing compounds. This functionality allows it to be a building block for various heterocyclic systems, pharmaceuticals, and agrochemicals where an amino group is required in the final structure. The presence of the diethylamino group offers a site for quaternization or other transformations, further expanding its synthetic utility.
Table 1: Examples of Substituted Acetal Building Blocks in Organic Synthesis
| Compound Name | Role in Synthesis | Resulting Structures |
| Nitroacetaldehyde diethyl acetal | Versatile C2 building block | 1,2-amino alcohols, α-hydroxycarbonyl compounds, heterocyclic systems, amino sugars. orgsyn.org |
| Bromoacetaldehyde diethyl acetal | Alkylating agent | Intermediates for selective serotonin (B10506) reuptake inhibitors (e.g., (+)-Paroxetine). researchgate.net |
| This compound | Precursor with a nucleophilic nitrogen | Potential for synthesis of nitrogen-containing heterocycles and other amine-functionalized molecules. |
Synthesis of Flavor and Fragrance Compounds via Acetal Chemistry
Acetal chemistry is integral to the flavor and fragrance industry. ymerdigital.com Acetals are widely used as synthetic aromatic chemicals, often prized for their stability compared to their parent aldehydes, which can be volatile and prone to oxidation. semanticscholar.org They can be used directly as fragrance ingredients or as precursors that release a desired aroma under specific conditions, such as the acidic environment of the skin. google.com
Acetaldehyde diethyl acetal, a closely related compound, is itself used as a flavoring agent in food and beverages and in fragrances to impart a pleasant aroma. chemimpex.comchemimpex.comperfumersapprentice.com It is described as having a green, nutty, and sweet odor profile. perfumersapprentice.com The synthesis of different acetals allows for the modification of aroma characteristics, vapor pressure, and solubility, enabling the creation of novel scent notes. semanticscholar.org For example, the reaction of an aldehyde with different alcohols can produce a range of acetals, each with a unique olfactory profile. semanticscholar.org
While specific applications of this compound in this domain are not extensively documented in public literature, its structure suggests potential as a specialty ingredient. The presence of the amine group could introduce unique savory, green, or marine notes, which are sought after in complex fragrance and flavor formulations. Furthermore, it could serve as a key intermediate in the synthesis of more complex, proprietary aroma chemicals where a nitrogen-containing moiety is part of the final molecular design. google.com
Table 2: Application of Acetal Chemistry in Flavors and Fragrances
| Compound/Class | Application | Odor Profile/Function |
| Acetaldehyde diethyl acetal | Flavoring agent, fragrance ingredient | Alcoholic, green-fruity, diffusive. perfumiarz.com |
| Citral diethyl acetal | Stabilized fragrance ingredient | A citrus-green aroma, more stable than the parent aldehyde, citral. semanticscholar.org |
| General Acetals | Pro-fragrances, aroma enhancers | Used to protect and later release volatile carbonyl compounds; can also possess their own unique scents. semanticscholar.orggoogle.com |
Theoretical and Computational Chemistry Studies on Diethylaminoacetaldehyde Diethyl Acetal
Quantum Chemical Investigations
Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure and energy.
A thorough analysis of the electronic structure of Diethylaminoacetaldehyde diethyl acetal (B89532) would involve calculating molecular orbitals (MOs), electron density distribution, and electrostatic potential. These calculations would typically be performed using Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)).
Key areas of investigation would include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the nature of the covalent bonds, lone pairs, and any hyperconjugative interactions. This would help in understanding the delocalization of electron density and its influence on the molecule's properties.
Atomic Charges and Electrostatic Potential: Calculating the distribution of partial charges on each atom and mapping the molecular electrostatic potential (MEP) would identify the electron-rich and electron-deficient regions of the molecule. This is vital for predicting how the molecule would interact with other chemical species.
Table 1: Hypothetical DFT Calculation Parameters for Electronic Structure Analysis
| Parameter | Value/Method |
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Software | Gaussian, ORCA, or similar |
| Properties Calculated | HOMO/LUMO energies, NBO analysis, MEP map |
Computational methods can be used to model chemical reactions involving Diethylaminoacetaldehyde diethyl acetal, providing insights into reaction mechanisms and rates. This would involve locating the transition state (TS) structures for proposed reaction pathways and calculating the activation energies.
For instance, the hydrolysis of the acetal group is a fundamental reaction that could be studied. Transition State Theory (TST) would be applied to the calculated energies to estimate the reaction rate constants.
Table 2: Hypothetical Reaction Energetics Data for Acetal Hydrolysis
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | Value to be calculated |
| Products | Value to be calculated |
| Activation Energy (Ea) | Value to be calculated |
Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman): Frequency calculations would yield the vibrational modes of the molecule, allowing for the prediction of its infrared (IR) and Raman spectra. This can aid in the identification and characterization of the compound.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated and are invaluable for structural elucidation.
Conformational Analysis: this compound has several rotatable bonds, leading to a complex conformational landscape. A systematic conformational search, followed by geometry optimization and energy calculation for each conformer, would identify the most stable structures and their relative populations according to the Boltzmann distribution.
Molecular Dynamics Simulations
While quantum mechanics is excellent for studying static properties and reactions of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, often in a condensed phase.
MD simulations of this compound in different solvents (e.g., water, ethanol) would provide insights into:
Conformational Flexibility: How the molecule explores its conformational space over time and how the presence of a solvent influences the populations of different conformers.
Solvation Structure: The arrangement of solvent molecules around the solute, which can be characterized by radial distribution functions (RDFs).
Solvent Effects on Reactivity: By running simulations of the molecule in its reactant and transition states, the effect of the solvent on the reaction barrier can be quantified, providing a more realistic picture of the reaction energetics in solution.
Mechanistic Elucidation through Computational Modeling
By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive picture of the reaction mechanisms involving this compound can be developed. For example, in a proposed synthesis or degradation pathway, computational modeling could:
Validate or refute a proposed mechanism by comparing the calculated activation energies of different possible pathways.
Identify key intermediates and transition states.
Explain the role of catalysts or solvents in the reaction.
Elucidation of Catalytic Mechanisms and Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed step-by-step mechanisms, identifying transition states, and determining reaction kinetics.
Hydrolysis of the Acetal Group: A primary reaction pathway for this compound is the hydrolysis of the acetal group to yield Diethylaminoacetaldehyde. Computational studies on acetal hydrolysis typically model the reaction under acidic conditions, which is the standard method for this transformation. The generally accepted mechanism involves the following steps, each of which can be modeled computationally:
Protonation: The first step is the protonation of one of the ether oxygens of the acetal.
Formation of a Carboxonium Ion: This is often the rate-determining step, involving the cleavage of a carbon-oxygen bond to form an alcohol (ethanol) and a resonance-stabilized carboxonium ion. researchgate.net Computational simulations can calculate the activation energy for this step.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion.
Deprotonation: The final step is the deprotonation of the resulting intermediate to form a hemiacetal and regenerate the acid catalyst. The hemiacetal is then further hydrolyzed to the corresponding aldehyde and another molecule of alcohol.
Computational studies on similar acetal hydrolyses have shown that the stability of the intermediate carboxonium ion is a key factor in determining the reaction rate. researchgate.net For this compound, the electron-donating character of the adjacent diethylamino group would likely influence the stability of this intermediate.
Reactions Involving the Amine Group: The diethylamino group can participate in a variety of reactions. DFT studies are often employed to understand the mechanisms of reactions involving amines, such as nucleophilic substitution or addition reactions. For instance, the nitrogen atom's lone pair of electrons makes it a nucleophilic center. Theoretical calculations can model the interaction of this nitrogen with various electrophiles and determine the feasibility and pathways of such reactions.
A summary of typical computational approaches to study reaction pathways is presented in the table below.
| Computational Method | Application in Studying Reaction Pathways | Key Insights Gained |
| Density Functional Theory (DFT) | Calculating the geometries of reactants, transition states, and products. Determining reaction energies and activation barriers. | Detailed step-by-step reaction mechanisms, identification of rate-determining steps, and kinetic parameters. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a solvent or an enzyme active site, where a small reactive part (QM) is treated with high accuracy and the environment (MM) is treated with a simpler model. | Understanding the role of the environment (e.g., solvent molecules, amino acid residues) in catalysis and reaction pathways. nih.gov |
| Ab initio methods (e.g., CCSD(T)) | Providing highly accurate single-point energy calculations for stationary points found with DFT. | Refined energy profiles and more accurate prediction of reaction kinetics. |
Theoretical Insights into Compound Stability and Degradation
Computational chemistry also offers significant insights into the factors governing the stability of a molecule and its potential degradation pathways.
Thermal Decomposition: Theoretical studies can predict the likely pathways for thermal degradation. For a molecule like this compound, this could involve the cleavage of the weakest bonds. Bond dissociation energies can be calculated using DFT to identify these bonds. For related acetals, studies have investigated decomposition pathways that include not only hydrolysis but also radical-based homolysis of C-N or C-O bonds at higher temperatures. acs.org Theoretical kinetic studies on the thermal decomposition of related aldehydes, such as acetaldehyde (B116499), have shown that isomerization and bond cleavage to form radical species are significant channels. researchgate.net
Hydrolytic Stability: As mentioned, the primary degradation pathway in the presence of water and acid is the hydrolysis of the acetal. The rate of this degradation is highly dependent on pH. researchgate.net Computational models can simulate the hydrolysis reaction under different pH conditions by modeling the protonation state of the molecule and the availability of water. The stability of acetal-containing polymers has been shown to be tunable based on their chemical structure, a principle that can be explored computationally for smaller molecules as well. nih.gov
The following table summarizes key factors influencing the stability of this compound and how they can be studied computationally.
| Factor | Influence on Stability | Relevant Computational Analysis |
| Acetal Group | Susceptible to acid-catalyzed hydrolysis. | Modeling the multi-step hydrolysis mechanism to calculate activation energies. |
| Amino Group | Can be protonated, which may affect the electronic structure and reactivity of the molecule. | Calculating pKa values and modeling the structure of the protonated form. |
| Bond Strengths | The weakest bonds are the most likely to break under thermal stress. | Calculation of bond dissociation energies (BDEs) to identify labile bonds. |
| Conformation | The three-dimensional shape of the molecule can influence its reactivity and stability. | Conformational analysis to find the lowest energy structures. |
Application of Machine Learning in this compound Research
While no specific machine learning (ML) models for this compound were found, the field of chemical research is increasingly leveraging ML for a variety of predictive tasks. These approaches could be readily applied to this compound.
Predicting Reaction Pathways and Outcomes: Machine learning models, often trained on large databases of known chemical reactions, can predict the likely products of a reaction given a set of reactants and reagents. mit.edu For a molecule like this compound, an ML model could predict the outcome of its reaction with various chemical partners, potentially identifying novel reaction pathways that have not yet been explored experimentally. rsc.orgrsc.org Neural networks can be trained to recognize chemical transformations and predict the major product with high accuracy. mit.edu
Forecasting Stability and Degradation: ML models are also being developed to predict the stability of chemical compounds. rosanneliu.comnorthwestern.edu By learning from the stability data of a large number of molecules, these models can predict properties like shelf-life or decomposition rates under specific conditions. For this compound, an ML model could be used to predict its half-life in different solvent systems or at various temperatures, based on its molecular structure. rsc.org Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, are widely used to predict the properties and biological activity of compounds based on their chemical structures. mdpi.com
Optimizing Reaction Conditions: Another application of machine learning is the prediction of optimal reaction conditions (e.g., catalyst, solvent, temperature). acs.org Given a desired transformation involving this compound, an ML model could suggest the conditions most likely to produce a high yield of the desired product.
The potential applications of machine learning in the study of this compound are summarized below.
| Machine Learning Application | Potential for this compound Research |
| Reaction Prediction | Predict the products of reactions with new reagents, accelerating the discovery of new derivatives. mit.edursc.org |
| Stability Prediction | Estimate the compound's stability under various storage and handling conditions without the need for extensive experimental testing. rosanneliu.comrsc.org |
| Property Prediction | Predict physicochemical properties (e.g., boiling point, solubility) and spectroscopic data (e.g., NMR chemical shifts). |
| Synthesis Planning | Assist in designing efficient synthetic routes to the compound or its derivatives as part of a retrosynthesis analysis tool. |
Advanced Analytical Methodologies for Research on Diethylaminoacetaldehyde Diethyl Acetal
Chromatographic Techniques for Detailed Analysis
Chromatography is a powerful set of laboratory techniques for the separation of mixtures. For Diethylaminoacetaldehyde diethyl acetal (B89532), both gas and liquid chromatography play crucial roles in its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile decomposition products of Diethylaminoacetaldehyde diethyl acetal. The acetal functional group is susceptible to hydrolysis, especially under acidic conditions, which can lead to the formation of various byproducts.
In a typical GC-MS analysis, a sample of this compound is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification.
Hypothetical Decomposition Products Identified by GC-MS:
| Retention Time (min) | Detected Mass (m/z) | Identified Compound |
| 3.45 | 44, 58, 72 | Diethylamine (B46881) |
| 5.21 | 46, 31, 29 | Ethanol (B145695) |
| 7.89 | 44, 72, 100 | Diethylaminoacetaldehyde |
This data is illustrative and may not represent actual experimental results.
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. Unlike GC, HPLC is suitable for the analysis of non-volatile and thermally sensitive compounds.
For purity analysis, a solution of this compound is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase of the column. A detector, such as a UV detector or a refractive index detector, is used to monitor the eluting components. The purity of the sample can be determined by comparing the area of the main peak corresponding to Diethylaminoacetal with the areas of any impurity peaks.
Illustrative HPLC Purity Analysis Data:
| Retention Time (min) | Peak Area (%) | Assignment |
| 2.15 | 1.2 | Impurity 1 |
| 4.58 | 98.5 | This compound |
| 6.02 | 0.3 | Impurity 2 |
This data is illustrative and may not represent actual experimental results.
Advanced Derivatization Techniques for Enhanced Analytical Detection
In the analysis of this compound, derivatization is a key strategy to improve its chromatographic behavior and enhance detection sensitivity, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net The primary goals of derivatizing this compound are to increase its volatility, improve thermal stability, and introduce a functional group that is more responsive to a specific detector.
Common derivatization strategies that can be applied to the tertiary amine and acetal functional groups of this compound include:
Silylation: This is one of the most common derivatization techniques in gas chromatography. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used. While the acetal group is generally stable, the tertiary amine can be targeted to form a more volatile and thermally stable derivative. This is particularly useful for preventing on-column degradation and reducing peak tailing in GC analysis.
Acylation: This technique involves the introduction of an acyl group. For this compound, acylation could potentially occur at the tertiary amine, although it is less common than with primary or secondary amines. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used. The resulting fluorinated derivatives are highly electronegative, making them ideal for detection by an electron capture detector (ECD), which offers very high sensitivity.
Pre-column Derivatization for HPLC: For analysis by HPLC, derivatization is employed to introduce a chromophore or fluorophore into the molecule, allowing for sensitive detection using UV-Vis or fluorescence detectors (FLD). nih.gov This is especially useful since the native molecule lacks a strong chromophore. A derivatizing agent that reacts with the amine functionality would be selected to attach a light-absorbing or fluorescent tag, thereby significantly lowering the limit of detection. nih.gov
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, avoiding the formation of by-products that could interfere with the analysis. nih.gov The development of such a protocol allows for the unambiguous identification and quantification of the analyte in complex matrices. nih.govresearchgate.net
Elemental Analysis and Mass Spectrometry for Precise Compositional Determination
Elemental analysis and mass spectrometry are fundamental techniques for the precise determination of the chemical composition and structure of this compound.
Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This experimental data is then compared against the theoretical values calculated from its molecular formula, C10H23NO2, to confirm the empirical formula and assess the purity of the sample.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 63.45 |
| Hydrogen | H | 1.008 | 23 | 23.18 | 12.26 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.40 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.91 |
| Total | 189.29 | 100.00 |
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and fragment in a characteristic pattern. The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments provide a molecular fingerprint.
The molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight of the compound (approximately 189.29). Characteristic fragmentation patterns for acetals often involve the loss of alkoxy groups. For this compound, key fragmentation pathways would likely include:
Loss of an ethoxy radical (•OCH2CH3) to yield a fragment at m/z 144.
Loss of an ethyl group (•CH2CH3).
Cleavage of the C-C bond between the two carbons of the original acetaldehyde (B116499) backbone.
Fragmentation of the diethylamino group.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with very high precision, which allows for the unambiguous determination of the elemental formula.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Possible Fragment Structure | Fragment Lost |
| 189 | [C10H23NO2]+• | Molecular Ion |
| 160 | [C8H18NO2]+ | •C2H5 |
| 144 | [C8H18NO]+ | •OC2H5 |
| 116 | [C6H14NO]+ | •CH(OC2H5)2 |
| 72 | [C4H10N]+ | •CH2CH(OC2H5)2 |
Future Research Directions and Emerging Trends in Diethylaminoacetaldehyde Diethyl Acetal Chemistry
Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability
The traditional synthesis of aminoacetals often relies on multi-step processes that may involve hazardous reagents and generate significant waste. The future of Diethylaminoacetaldehyde diethyl acetal (B89532) synthesis is geared towards green chemistry principles, focusing on atom economy, reduced energy consumption, and the use of renewable resources.
A significant emerging trend is the exploration of electrosynthesis, particularly leveraging biomass-derived feedstocks. nsf.govrsc.org Electrochemical methods offer a greener alternative to conventional chemical synthesis by using electrons as reducing agents in aqueous electrolytes, often under ambient temperature and pressure. acs.org Research is anticipated to focus on developing electrochemical routes that could, for instance, involve the reductive amination of biomass-derivable precursors. nsf.govrsc.org This approach could replace traditional methods that use toxic reagents and high temperatures. acs.org The potential to produce valuable amino compounds from renewable resources highlights a sustainable pathway for future large-scale production. rsc.orgacs.org
| Aspect | Traditional Synthetic Routes | Future Sustainable Routes |
|---|---|---|
| Starting Materials | Petroleum-based, halogenated acetals | Biomass-derived intermediates (e.g., α-hydroxyl acids, furfurals) nsf.gov |
| Energy Input | Often requires heating/high pressure | Ambient temperature and pressure, powered by renewable electricity acs.org |
| Reagents | Harsh chemicals, potentially toxic metal catalysts | Water as a solvent, electrons as reagents, earth-abundant catalysts (e.g., TiO2) rsc.org |
| Byproducts | Stoichiometric waste salts | Minimal waste, potentially water or oxygen |
| Efficiency | Multi-step, requires purification of intermediates | Potentially one-pot or flow-cell processes with high Faradaic efficiency nsf.govrsc.org |
Exploration of New Catalytic Systems for Diethylaminoacetaldehyde Diethyl Acetal Transformations
Catalysis is at the heart of modern organic synthesis, enabling reactions with high efficiency and selectivity. Future work on this compound will heavily involve the development of novel catalytic systems to selectively transform its functional groups.
Biocatalysis: The use of enzymes offers unparalleled selectivity under mild conditions. nih.gov Research into enzymes such as transaminases, imine reductases, and monoamine oxidases could lead to the stereoselective synthesis of chiral derivatives of this compound. mdpi.comresearchgate.net Biocatalysis provides a sustainable alternative to transition-metal catalysis and allows for the late-stage functionalization of complex molecules. mdpi.com Enzymes can be engineered through directed evolution to enhance their activity, stability, and substrate scope, making biocatalytic processes economically viable. mdpi.com For instance, the reductive amination of α-keto acids using amino acid dehydrogenases is a well-established method for producing chiral amino acids with high enantioselectivity. mdpi.com Similar enzymatic strategies could be adapted for transformations involving the core structure of this compound. nih.govrsc.org
Transition-Metal Catalysis: Advances in transition-metal catalysis will enable new types of transformations. For example, nickel-catalyzed reductive coupling reactions could activate the C–O bonds of the acetal group to form new C–C bonds. acs.org Furthermore, catalysts based on palladium, nickel, or iridium are being developed for C-N bond formation, which could allow for the modification of the diethylamino group or its use in cross-coupling reactions. rsc.orgnih.govmit.edu
| Catalytic System | Potential Transformation | Key Advantages |
|---|---|---|
| Biocatalysis (e.g., Transaminases) | Asymmetric amination/modification of the backbone | High stereoselectivity, mild reaction conditions, green alternative mdpi.com |
| Organocatalysis | Activation for aldol (B89426) or Michael additions (after deprotection) | Metal-free, avoids toxic heavy metals, high stereocontrol |
| Transition-Metal (e.g., Ni, Pd) | C-O bond activation for cross-coupling; C-N bond functionalization acs.orgrsc.org | High reactivity, broad substrate scope, formation of novel bonds |
| Photocatalysis | Radical-mediated functionalization | Uses light as an energy source, enables unique reaction pathways |
Computational Design and Prediction of Novel this compound Derivatives with Tailored Functionalities
The integration of computational chemistry and machine learning is revolutionizing how new molecules are designed. For this compound, these in silico tools can predict the properties of novel derivatives before they are synthesized, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. wikipedia.org By developing mathematical models, QSAR can correlate the structural features of molecules with their chemical or biological activities. wikipedia.orgnih.gov For example, researchers can design a library of virtual this compound derivatives and use QSAR models to predict properties like binding affinity to a biological target, toxicity, or material characteristics. nih.govrsc.org This allows for the rational design of new compounds with optimized functionalities for applications in pharmaceuticals or materials science. nih.gov
The process typically involves:
Generating a set of molecular descriptors (physicochemical properties or structural features).
Building a statistical model (e.g., regression or classification) that links these descriptors to a known activity or property.
Using the validated model to predict the activity of new, unsynthesized molecules. wikipedia.org
| Computational Method | Objective | Examples of Predicted Properties/Outcomes |
|---|---|---|
| QSAR/QSPR | Predict biological activity or physical properties wikipedia.org | Toxicity, plasma protein binding, reaction rate constants nih.govrsc.org |
| Molecular Docking | Predict binding mode and affinity to a biological target | Identification of potential drug candidates, understanding binding interactions nih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the molecule and its complexes | Conformational stability, binding free energy, solvent effects nih.gov |
| Machine Learning | Develop predictive models from large datasets | Predicting reaction outcomes, optimizing synthetic routes |
Integration of this compound into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. wikipedia.org this compound, after hydrolysis of the acetal to reveal the aldehyde, is an ideal substrate for several powerful MCRs, such as the Ugi and Passerini reactions. organic-chemistry.orgorganic-chemistry.org
The Ugi four-component condensation involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly create α-aminoacyl amide derivatives. organic-chemistry.org The bifunctional nature of deprotected this compound (containing both an amine and an aldehyde) opens up possibilities for intramolecular or sequential MCRs, leading to complex heterocyclic scaffolds. researchgate.netmdpi.com Similarly, the Passerini reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, could be used to generate α-acyloxy amides. wikipedia.orgnih.gov
Future research will likely focus on using this compound in cascade reactions, where the product of one reaction becomes the substrate for the next in a one-pot sequence. wikipedia.orgnih.gov This strategy allows for the rapid construction of molecular complexity from simple starting materials, which is a key goal in modern organic synthesis and drug discovery. researchgate.netthieme-connect.de
Investigation of this compound in Advanced Material Synthesis
The dual functionality of this compound makes it a promising candidate for the synthesis of advanced materials, particularly functional polymers.
Monomer for Functional Polymers: The amine group can participate in polymerization reactions to form polyamides or be used to initiate ring-opening polymerizations. The acetal group serves as a protected aldehyde that can be deprotected post-polymerization. This aldehyde can then be used for cross-linking, for example in the formation of hydrogels, or for grafting other molecules onto the polymer backbone via reductive amination. nih.govnih.govresearchgate.net This approach allows for the synthesis of polymers with tunable properties, such as pH-responsiveness or biocompatibility. researchgate.netresearchgate.net The Kabachnik–Fields reaction, another MCR, could also be employed post-polymerization to introduce α-aminophosphonate groups, conferring properties like metal chelation or flame retardancy. mdpi.com
Surface Modification Agent: The compound can be used to modify the surfaces of materials to improve their properties. mdpi.com The amine functionality can be grafted onto surfaces rich in hydroxyl or carboxyl groups to alter surface charge, wettability, and biocompatibility. nih.govnumberanalytics.com Such modifications are crucial for applications in biomaterials, where controlling cell-surface interactions is essential, and in creating materials with antifouling properties. nih.govcankaya.edu.tr
Q & A
Q. What are the critical safety precautions for handling diethylaminoacetaldehyde diethyl acetal in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles meeting NIOSH (US) or EN 166 (EU) standards. Use full-face shields when handling large volumes .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks. Avoid open flames or sparks due to flammability (flash point: 72°F/22°C) .
- Spill Management: Use non-combustible adsorbents (e.g., sand, diatomaceous earth) for spills. Avoid water, which may spread the liquid .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent peroxide formation, which can lead to explosive decomposition .
- Keep away from heat, light, and moisture. Maintain storage temperatures below 30°C .
- Regularly inspect containers for pressure buildup or discoloration, indicating degradation .
Q. What methodologies assess the environmental biodegradability of this compound?
Methodological Answer:
- Use OECD Test Guideline 310 (Ready Biodegradability): Expose the compound to activated sludge in aerobic conditions for 28 days. Monitor degradation via CO₂ evolution or oxygen consumption. Reported biodegradation: 44–50% under these conditions .
- For aquatic toxicity screening, follow OECD 202 (Daphnia magna acute immobilization test) due to its reported harmful effects on aquatic life .
Advanced Research Questions
Q. How can researchers design experiments to mitigate explosion risks from peroxide formation?
Methodological Answer:
- Inhibitor Addition: Add 0.1–1% hydroquinone or BHT to suppress peroxide formation during long-term storage .
- Periodic Testing: Use iodide-starch test strips to detect peroxides monthly. If peroxides exceed 50 ppm, purify via distillation under reduced pressure .
- Reaction Conditions: Avoid prolonged exposure to oxygen or UV light. Conduct reactions under nitrogen/argon atmospheres .
Q. What analytical techniques are suitable for identifying decomposition products of this compound?
Methodological Answer:
- GC-MS: Analyze volatile decomposition products (e.g., acetaldehyde, diethyl ether) using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Program: 40°C (hold 2 min) to 250°C at 10°C/min .
- FTIR: Monitor functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for acetaldehyde) to track hydrolysis .
- NMR (¹H and ¹³C): Detect structural changes, such as acetal cleavage, by comparing shifts in ethoxy groups (δ 1.2–1.4 ppm for CH₃) and amine protons (δ 2.5–3.0 ppm) .
Q. How can contradictions between biodegradability data and aquatic toxicity be resolved?
Methodological Answer:
- Tiered Testing:
Confirm biodegradation rates via closed bottle tests (OECD 301D) to rule out false positives from volatile byproducts .
Conduct QSAR modeling to predict metabolite toxicity. For example, acetaldehyde (a degradation product) is highly toxic to fish (LC₅₀: 0.1–1 mg/L) .
Use mesocosm studies to simulate real-world aquatic ecosystems, integrating biodegradation kinetics and chronic toxicity endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
